molecular formula C15H15N5O2S B2392001 N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 874467-61-5

N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide

Cat. No.: B2392001
CAS No.: 874467-61-5
M. Wt: 329.38
InChI Key: LXZKMPGFZBHWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of acetamide derivatives featuring sulfur-linked heterocyclic moieties, which are pivotal in medicinal chemistry due to their diverse biological activities. The core structure comprises a tetrazole ring substituted at the 1-position with a 2-methylphenyl group and a sulfanylacetamide chain terminated by a furan-2-ylmethyl group. Tetrazoles are known for their metabolic stability and hydrogen-bonding capacity, while the furan moiety contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-11-5-2-3-7-13(11)20-15(17-18-19-20)23-10-14(21)16-9-12-6-4-8-22-12/h2-8H,9-10H2,1H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZKMPGFZBHWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N5O2S, with a molecular weight of 329.38 g/mol. This compound features a furan ring, a tetrazole moiety, and a sulfanylacetamide group, which contribute to its biological activity.

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The process typically includes the formation of the tetrazole ring followed by the introduction of the furan and sulfanylacetamide groups. The detailed synthetic pathway can be found in relevant literature, where various derivatives have been synthesized and characterized for their biological properties .

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentrations (MICs) ranged from 0.25 to 4 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.25 - 4
Escherichia coli16
Pseudomonas aeruginosa32

2. Cytotoxicity Studies

In addition to antimicrobial activity, cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that the compound exhibits moderate cytotoxic effects, suggesting potential as an anticancer agent .

Cell Line IC50 (µM)
A549 (Lung Adenocarcinoma)15
MCF-7 (Breast Cancer)20

The proposed mechanism of action for this compound includes the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism in cancer cells. These actions are attributed to the unique structural features of the compound that allow it to interact effectively with biological targets .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Antibacterial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected animal models compared to controls, showcasing its potential for therapeutic use against resistant strains .
  • Anticancer Activity Assessment : Another investigation assessed the compound's ability to induce apoptosis in cancer cells, revealing that it activates caspase pathways leading to programmed cell death .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of tetrazole compounds exhibit significant anticancer properties. N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide can be synthesized to create new derivatives that may enhance anticancer efficacy. For instance, tetrazole-based compounds have been shown to modulate the activity of various signaling pathways involved in cancer cell proliferation and survival .

Nephroprotective Effects
Studies have highlighted the nephroprotective effects of related tetrazole compounds in the context of chemotherapy. For example, compounds similar to this compound have been reported to protect renal function during cisplatin treatment, suggesting a potential application in reducing nephrotoxicity associated with certain cancer therapies .

Antimicrobial Activity

In Vitro Studies
The compound has demonstrated promising results in antibacterial assays. In vitro studies have shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds range from 0.25 to 4 µg/mL against resistant strains, indicating their potential as effective antimicrobial agents .

Compound MIC (µg/mL) Activity Against
Compound A0.25Staphylococcus aureus
Compound B4Escherichia coli

Chemical Synthesis

Building Block for Derivatives
this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization, which can lead to the development of novel compounds with enhanced biological activity .

Structure-Based Pharmacological Predictions

Recent studies involving in silico predictions have identified this compound as a candidate for further pharmacological evaluation. These predictions suggest potential interactions with biological targets relevant to various diseases, including infections and cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous derivatives with modifications in the tetrazole substituents, acetamide side chains, or aromatic systems. Key findings are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Findings Reference(s)
N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide - 2-Methylphenyltetrazole
- Furan-2-ylmethyl acetamide
Limited direct data; inferred anti-inflammatory potential via structural analogy
N-(2-iodophenyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide - 2-Methylphenyltetrazole
- 2-Iodophenyl acetamide
Not reported; iodine may enhance lipophilicity and radiolabeling potential
2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-isopropyl-N-phenylacetamide - 4-Ethoxyphenyltetrazole
- Isopropyl-phenyl acetamide
Enhanced solubility due to ethoxy group; unconfirmed antimicrobial activity
N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylacetamide - 4-Chlorophenyltetrazole
- 2-Chlorophenyl acetamide
Higher logP (lipophilicity) vs. methylphenyl analogs; potential cytotoxicity
2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide - Thiadiazole core replaces tetrazole
- Same furan-2-ylmethyl group
Reduced hydrogen-bonding capacity vs. tetrazole; lower anti-exudative activity in analogs
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides - Triazole core replaces tetrazole
- Amino-furan substituent
Demonstrated anti-exudative activity (10 mg/kg) comparable to diclofenac sodium (8 mg/kg)

Key Insights from Comparative Analysis

Tetrazole vs. Triazole/Thiadiazole Cores :

  • Tetrazole-containing compounds (e.g., the target compound) exhibit superior hydrogen-bonding and metabolic stability compared to triazole or thiadiazole analogs. For example, triazole derivatives () showed anti-exudative activity, but tetrazoles may offer enhanced binding affinity due to their higher dipole moment .
  • Thiadiazole analogs () displayed reduced activity, likely due to weaker interactions with biological targets .

Ethoxy groups () enhance solubility but may reduce target affinity compared to methyl or halide substituents .

Biological Activity Trends :

  • Anti-exudative activity in triazole analogs () suggests that the target compound’s tetrazole core could offer similar or improved efficacy, though empirical data are lacking .
  • Chlorophenyl derivatives () highlight the trade-off between lipophilicity and safety, a consideration for future optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.